4-(Pyrimidin-5-yl)benzaldehyde is an aromatic compound characterized by the presence of a pyrimidine ring attached to a benzaldehyde moiety. Its chemical formula is , and it has a molecular weight of 184.19 g/mol. The compound features a pyrimidine ring at the para position of the benzaldehyde, which significantly influences its chemical reactivity and biological properties. The structure can be represented as follows:
textN / \ C C || || C---C | | C----C | C=O
4-(Pyrimidin-5-yl)benzaldehyde is notable for its potential applications in medicinal chemistry, particularly in the synthesis of various biologically active compounds.
The presence of the aldehyde group (CHO) suggests potential applications in organic synthesis as a reactant or intermediate for the formation of more complex molecules. Aldehydes are commonly used in condensation reactions to form new carbon-carbon bonds.
The combination of the aromatic rings and the heterocyclic pyrimidine unit creates a scaffold with potential for medicinal chemistry applications. Pyrimidines are a class of nitrogen-containing heterocyclic rings found in many biologically important molecules, including DNA and RNA bases. Modifying the structure of 4-(Pyrimidin-5-yl)benzaldehyde could lead to the development of new drugs or therapeutic agents.
Aromatic aldehydes can be used as building blocks in the design of new materials. The rigid structure and functional groups of 4-(Pyrimidin-5-yl)benzaldehyde could be of interest for the development of novel polymers or other materials with specific properties.
These reactions are crucial for the modification and synthesis of more complex molecules derived from 4-(Pyrimidin-5-yl)benzaldehyde.
Research indicates that 4-(Pyrimidin-5-yl)benzaldehyde exhibits various biological activities, including:
Several synthetic routes have been developed to produce 4-(Pyrimidin-5-yl)benzaldehyde:
4-(Pyrimidin-5-yl)benzaldehyde has several applications in various fields:
Studies on the interactions of 4-(Pyrimidin-5-yl)benzaldehyde with biological targets have shown that it can bind effectively to certain enzymes and receptors, indicating its potential role as a lead compound in drug discovery. Interaction studies often involve:
Several compounds share structural similarities with 4-(Pyrimidin-5-yl)benzaldehyde, each exhibiting unique properties:
Compound Name | Similarity | Notable Features |
---|---|---|
3-(Pyrimidin-5-yl)benzaldehyde | 1.00 | Similar structure but different substitution pattern |
2-(Pyrimidin-5-yl)benzaldehyde | 0.90 | Different positional isomer with distinct reactivity |
4-(Pyrimidin-5-yl)benzoic acid | 0.86 | Contains a carboxylic acid functional group |
4-(2-Hydroxypyrimidin-5-yl)benzaldehyde | 0.86 | Hydroxyl group adds polarity and potential reactivity |
3-(Pyrimidin-5-yl)benzoic acid | 0.86 | Similarity in structure but with carboxylic acid |
These compounds are essential for comparative studies aimed at understanding the unique biological activities and chemical behaviors associated with different substitutions on the pyrimidine and benzene rings.
Irritant